molecular formula C9H6N4O2 B182209 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione CAS No. 127801-83-6

1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione

Cat. No.: B182209
CAS No.: 127801-83-6
M. Wt: 202.17 g/mol
InChI Key: UMJQZOCJROWRAX-UHFFFAOYSA-N
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Description

1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione is a heterocyclic compound that features a fused ring system incorporating both pyridazine and quinazoline moieties. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

The synthesis of 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: Utilizing cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.

    Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates and improve yields.

    Metal-Catalyzed Reactions: Using transition metal catalysts to facilitate the formation of the heterocyclic core.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the heterocyclic core.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed depend on the nature of the substituents and the reaction conditions.

Scientific Research Applications

1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione can be compared with other similar compounds, such as:

    Pyridazine Derivatives: Known for their diverse pharmacological activities, including antimicrobial and anticancer properties.

    Quinazoline Derivatives: Widely studied for their anticancer, anti-inflammatory, and antibacterial activities.

The uniqueness of this compound lies in its fused ring system, which combines the properties of both pyridazine and quinazoline, potentially leading to novel biological activities and applications.

Properties

IUPAC Name

2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraene-4,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c14-8-4-2-1-3-5-6(4)7(12-13-8)11-9(15)10-5/h1-3H,(H,13,14)(H2,10,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJQZOCJROWRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=O)NC3=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562508
Record name 1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127801-83-6
Record name 1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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